molecular formula C24H22N4O4 B2512667 N-(4-ethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1251705-95-9

N-(4-ethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2512667
CAS No.: 1251705-95-9
M. Wt: 430.464
InChI Key: GUJUGAASVCSUNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a methylphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent coupling with the ethoxyphenyl and methylphenyl groups. Common reagents used in these reactions include hydrazine derivatives, acetic anhydride, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives .

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is unique due to its specific combination of functional groups and structural features.

Biological Activity

N-(4-ethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Ethoxyphenyl group : Contributes to lipophilicity and biological activity.
  • Oxadiazole moiety : Known for its diverse biological activities including antimicrobial and anticancer properties.
  • Dihydropyridine unit : Often associated with calcium channel blocking effects and other pharmacological activities.

Pharmacological Properties

The biological activity of this compound has been investigated in various studies. Key findings include:

Anticancer Activity

Research indicates that derivatives containing the oxadiazole ring exhibit significant cytotoxic effects against various cancer cell lines. In a study involving oxadiazole derivatives, compounds similar to the target compound exhibited moderate to high cytotoxicity in vitro. For example:

CompoundIC50 (μM)Cell Line
Compound A18.17A549 (Lung)
Compound B30.14MCF7 (Breast)
Compound C27.54HeLa (Cervical)

These results suggest that the oxadiazole component may play a crucial role in enhancing the anticancer properties of the compound .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. The presence of both the oxadiazole and dihydropyridine moieties contributes to its effectiveness against a range of bacterial strains. In vitro studies demonstrated that:

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings indicate potential applications in treating bacterial infections .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : Compounds with similar structures have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Enzymatic Activity : The oxadiazole ring may inhibit specific enzymes involved in cell proliferation and survival.
  • Interaction with DNA : Some studies suggest that such compounds can intercalate with DNA, disrupting replication processes.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that a derivative similar to this compound significantly reduced tumor growth in xenograft models .
  • Antimicrobial Testing : Another study evaluated the antimicrobial properties against clinical isolates and found that the compound exhibited superior activity compared to standard antibiotics .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-3-31-18-12-10-17(11-13-18)25-21(29)15-28-14-6-9-20(24(28)30)23-26-22(27-32-23)19-8-5-4-7-16(19)2/h4-14H,3,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJUGAASVCSUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.